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Compound of Interest

Compound Name: Cyp51-IN-16

Cat. No.: B12363438 Get Quote

Disclaimer: The following technical guide provides an in-depth overview of the binding mode of

potent inhibitors to Cytochrome P450 51 (Cyp51). Extensive searches did not yield specific

information for a compound designated "Cyp51-IN-16." Therefore, this document focuses on

the binding characteristics of well-documented, potent, and functionally irreversible inhibitors of

human Cyp51, drawing from recent advancements in the field to provide a representative

understanding for researchers, scientists, and drug development professionals.

Introduction to Cytochrome P450 51 (Cyp51)
Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the

biosynthesis of sterols in eukaryotes.[1][2] It catalyzes the oxidative removal of the 14α-methyl

group from sterol precursors, a vital step in the production of cholesterol in mammals and

ergosterol in fungi.[3][4] This essential role makes Cyp51 a major target for antifungal agents

and a prospective target for cholesterol-lowering drugs.[1][5] While microbial Cyp51 enzymes

are effectively inhibited by azole drugs, the human ortholog has shown high intrinsic resistance

to inhibition, presenting a challenge for drug development.[1][2]

The Cyp51 reaction is a complex, three-step process, with each step requiring a molecule of

oxygen and two reducing equivalents from NADPH.[5] The enzyme is a cysteine-coordinated

hemoprotein that cleaves molecular oxygen, inserting one oxygen atom into the substrate.[6]
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Recent structural studies of potent, functionally irreversible inhibitors of human Cyp51 have

revealed a unique "butterfly-like" binding mode within the enzyme's active site.[1] This mode is

characterized by the binding of two inhibitor molecules. One molecule coordinates with the

catalytic heme iron via its azole ring, a common feature for azole-based Cyp51 inhibitors. The

second inhibitor molecule is positioned near the substrate entrance channel, with its biphenyl

arm protruding from this entrance.[1]

This dual-molecule binding is thought to contribute to the potent and functionally irreversible

inhibition observed with these compounds.[1] Molecular modeling suggests that the formation

of intermolecular hydrogen bonds between the two inhibitor molecules, as well as with protein

residues such as Y107, may be responsible for the strong inhibitory effect.[1] This contrasts

with weaker inhibitors, which are more easily displaced by the substrate.[7]

Quantitative Data on Cyp51 Inhibitors
The following tables summarize key quantitative data for various Cyp51 inhibitors, providing a

basis for comparison of their potency and binding characteristics.

Table 1: Binding Affinity (Kd) of Selected Inhibitors to Cyp51

Inhibitor Cyp51 Ortholog Apparent Kd (µM) Reference

VFV Human 0.09 [7]

Ketoconazole Human 0.07 [7]

Itraconazole Human 1.29 [7]

Voriconazole Human 2.53 [7]

VNI Human (WT) 4.7 [1]

VNI
Human (T318I

mutant)
0.4 [1]

Fluconazole Candida albicans 0.047 [8]

Itraconazole Candida albicans 0.010 - 0.026 [8]

Table 2: Inhibitory Concentration (IC50) of Selected Inhibitors
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Inhibitor
Cyp51
Ortholog

IC50 (µM)
Assay
Conditions

Reference

VNI Human (WT) >25
1-hour reaction,

I/E = 50/1
[1]

Fluconazole Candida albicans 1.2 - 1.3
Reconstitution

assay
[8]

Itraconazole Candida albicans 1.2 - 1.3
Reconstitution

assay
[8]

Table 3: Crystallographic Data for Human Cyp51 in Complex with a Potent Inhibitor (Compound

10)

Parameter Value Reference

PDB Code Not provided [1]

Resolution (Å) 2.80 [1]

Space Group I4 [1]

Molecules per Asymmetric Unit 2 [1]

Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Cyp51 inhibitors are

provided below.

4.1. Recombinant Cyp51 Expression and Purification

A truncated version of human Cyp51, with the N-terminal membrane anchor replaced by a

MAKKTSSKGKL fragment, is expressed in E. coli.[1] The protein is purified from bacterial

membranes using a two-step chromatography process:

Affinity Chromatography: The cell lysate is loaded onto a Ni²⁺-NTA agarose column. The

column is washed, and the protein is eluted.
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Cation Exchange Chromatography: The eluate from the affinity column is further purified on

a CM Sepharose column.[1] For co-crystallization experiments with inhibitors, a solution of

the inhibitor (e.g., 10 μM of compound 10) is added to all buffers during this stage.[1] The

P450 concentration is determined from reduced CO-binding spectra.[9]

4.2. Cyp51 Ligand Binding Assay (Spectral Titration)

Ligand binding is monitored by observing changes in the Soret peak of the P450 heme iron

upon ligand addition.[1]

A solution of purified Cyp51 (e.g., 0.5 µM) in a suitable buffer is placed in an optical path

length cuvette.

The inhibitor is titrated into the solution from a stock solution (e.g., 0.2 mM in DMSO).

The spectral changes are recorded, specifically the red shift in the Soret band maximum

(from ~417 nm to 421-425 nm for inhibitor binding) or a blue shift (to ~393 nm for substrate

binding).[1]

The dissociation constant (Kd) is calculated by fitting the hyperbolic data of the ligand-

induced absorbance changes versus the ligand concentration to the Morrison (quadratic)

equation using software such as GraphPad Prism.[1]

4.3. Reconstituted Cyp51 Activity Assay (Inhibition Assay)

The inhibitory effect of compounds on Cyp51's catalytic activity is determined in a reconstituted

system.[9]

The standard reaction mixture contains Cyp51 (e.g., 1 µM), its redox partner cytochrome

P450 reductase (CPR) (e.g., 2 µM), and a radiolabeled substrate (e.g., 50 µM lanosterol).[6]

[9]

The inhibitor is added at varying concentrations.

The reaction is initiated by the addition of NADPH (e.g., 100 µM).[9]

After incubation (e.g., 1 hour at 37°C), the reaction is stopped, and the sterols are extracted.
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The products are analyzed by reverse-phase HPLC with a β-RAM detector to quantify

substrate conversion and determine the extent of inhibition.[9]

4.4. X-ray Crystallography

To determine the three-dimensional structure of the Cyp51-inhibitor complex:

The purified Cyp51-inhibitor complex (e.g., 300 µM) is pre-incubated with a detergent (e.g.,

15 mM deoxycholic acid) and a reducing agent (e.g., 5.5 mM TCEP).[1]

Crystals are grown using the hanging drop vapor diffusion method at 16°C.[1]

Diffraction data are collected from the crystals, and the structure is solved and refined to

yield the final atomic coordinates.[1]

Visualizations
The following diagrams illustrate key pathways and workflows related to the study of Cyp51

inhibitors.
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Caption: Simplified sterol biosynthesis pathway highlighting the role of Cyp51.
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Experimental Workflow for Cyp51 Inhibitor Testing
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Caption: A typical experimental workflow for testing Cyp51 inhibitors.

Caption: The "butterfly-like" binding of two inhibitor molecules in the Cyp51 active site.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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